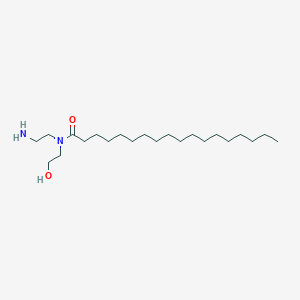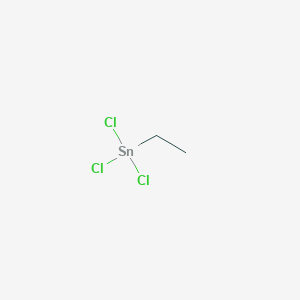
Stannane, ethyltrichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, ethyltrichloro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in organic solvents and reacts with water to form hydrochloric acid and ethylsilanetriol. The compound is also known as ethyltrichlorostannane, and its chemical formula is C2H5Cl3Sn.
作用機序
The mechanism of action of stannane, ethyltrichloro- is not well understood. However, it is believed to act by disrupting cellular processes, such as DNA synthesis and cell division. The compound may also induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Stannane, ethyltrichloro- has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells, and it has also been shown to have antiviral activity against certain viruses, such as herpes simplex virus.
実験室実験の利点と制限
Stannane, ethyltrichloro- has several advantages for use in lab experiments. It is a stable and easily accessible compound that can be synthesized in large quantities. It is also relatively inexpensive compared to other organotin compounds.
However, there are also limitations associated with the use of stannane, ethyltrichloro- in lab experiments. The compound is highly reactive and can react with water to form hydrochloric acid and ethylsilanetriol. It is also toxic and can cause skin and eye irritation upon contact.
将来の方向性
There are several future directions for research on stannane, ethyltrichloro-. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its potential therapeutic applications, particularly in the treatment of cancer and viral infections.
In material science, future research could focus on the development of new applications for stannane, ethyltrichloro- in the production of electronic devices and as a corrosion inhibitor for metals. Further studies could also be conducted to better understand the mechanism of action of the compound and its physiological effects.
Conclusion:
Stannane, ethyltrichloro- is a chemical compound that has potential applications in various fields, including organic synthesis, material science, and biomedical research. The compound has been extensively studied for its potential therapeutic applications, and it has also been used as a precursor for the synthesis of organotin compounds and tin oxide nanoparticles. Despite its advantages, there are also limitations associated with the use of stannane, ethyltrichloro- in lab experiments. Further research is needed to better understand the mechanism of action of the compound and its potential applications in various fields.
合成法
The synthesis method of stannane, ethyltrichloro- involves the reaction of ethyltrichlorosilane with metallic tin in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through distillation.
科学的研究の応用
Stannane, ethyltrichloro- has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research. The compound is used as a reagent in organic synthesis reactions, such as the reduction of aldehydes and ketones to alcohols. It is also used as a precursor for the synthesis of organotin compounds, which have applications in the production of polymers, plastics, and coatings.
In material science, stannane, ethyltrichloro- has been used as a precursor for the synthesis of tin oxide nanoparticles, which have applications in the production of electronic devices, such as solar cells and gas sensors. The compound has also been studied for its potential use as a corrosion inhibitor for metals.
In biomedical research, stannane, ethyltrichloro- has been studied for its potential therapeutic applications. It has been shown to have antitumor activity against various cancer cell lines, and it has also been studied for its potential use as an antiviral agent.
特性
CAS番号 |
1066-57-5 |
|---|---|
製品名 |
Stannane, ethyltrichloro- |
分子式 |
C2H5Cl3Sn |
分子量 |
254.1 g/mol |
IUPAC名 |
trichloro(ethyl)stannane |
InChI |
InChI=1S/C2H5.3ClH.Sn/c1-2;;;;/h1H2,2H3;3*1H;/q;;;;+3/p-3 |
InChIキー |
MEBRQLCKPRKBOH-UHFFFAOYSA-K |
SMILES |
CC[Sn](Cl)(Cl)Cl |
正規SMILES |
CC[Sn](Cl)(Cl)Cl |
その他のCAS番号 |
1066-57-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



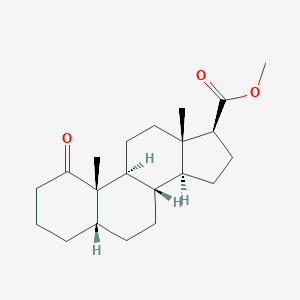
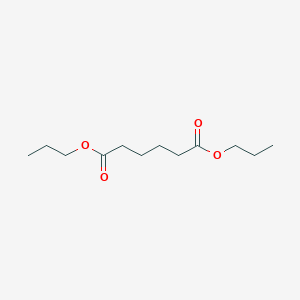
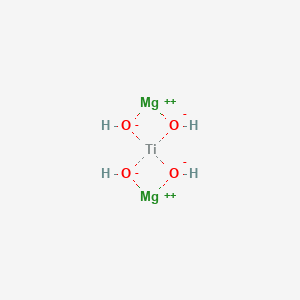

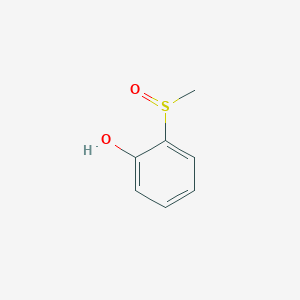
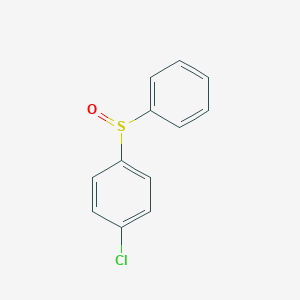
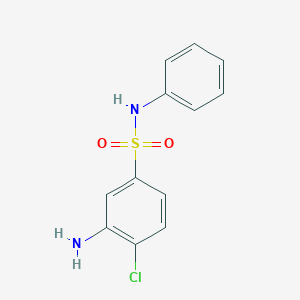
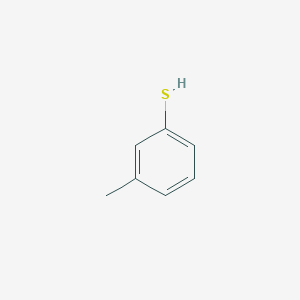

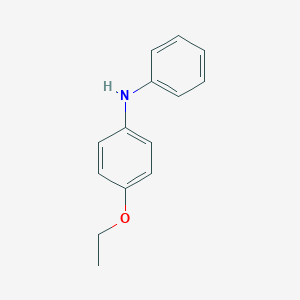
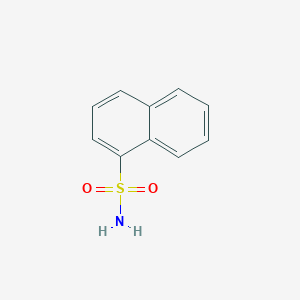
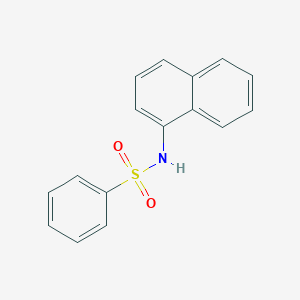
![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
